molecular formula C11H12Cl2N2OS B1404921 4-(chloromethyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride CAS No. 1351602-26-0

4-(chloromethyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride

Cat. No.: B1404921
CAS No.: 1351602-26-0
M. Wt: 291.2 g/mol
InChI Key: UINPOPXYSIDOSX-UHFFFAOYSA-N
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Description

4-(chloromethyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride typically involves the reaction of 3-methoxyaniline with chloroacetyl chloride to form an intermediate, which is then cyclized with thiourea to produce the thiazole ring. The final product is obtained by treating the thiazole derivative with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product. The use of automated reactors and purification systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases and other derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, and chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are employed.

Major Products Formed

The major products formed from these reactions include various substituted thiazoles, Schiff bases, and other heterocyclic compounds with potential biological and industrial applications.

Scientific Research Applications

4-(chloromethyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 4-(chloromethyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine
  • 4-(chloromethyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine sulfate
  • 4-(chloromethyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine nitrate

Uniqueness

4-(chloromethyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloromethyl group allows for further functionalization, while the methoxyphenyl group enhances its stability and reactivity.

Properties

IUPAC Name

4-(chloromethyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2OS.ClH/c1-15-10-4-2-3-8(5-10)13-11-14-9(6-12)7-16-11;/h2-5,7H,6H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINPOPXYSIDOSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC(=CS2)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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